(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one (3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15573866
InChI: InChI=1S/C27H20N4O3S/c1-16-11-13-17(14-12-16)15-30-20-9-5-3-7-18(20)22(25(30)32)23-26(33)31-27(35-23)28-24(29-31)19-8-4-6-10-21(19)34-2/h3-14H,15H2,1-2H3/b23-22-
SMILES:
Molecular Formula: C27H20N4O3S
Molecular Weight: 480.5 g/mol

(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC15573866

Molecular Formula: C27H20N4O3S

Molecular Weight: 480.5 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C27H20N4O3S
Molecular Weight 480.5 g/mol
IUPAC Name (5Z)-2-(2-methoxyphenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C27H20N4O3S/c1-16-11-13-17(14-12-16)15-30-20-9-5-3-7-18(20)22(25(30)32)23-26(33)31-27(35-23)28-24(29-31)19-8-4-6-10-21(19)34-2/h3-14H,15H2,1-2H3/b23-22-
Standard InChI Key JTRRNWWBGSWMKZ-FCQUAONHSA-N
Isomeric SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC=CC=C6OC)S4)/C2=O
Canonical SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC=CC=C6OC)S4)C2=O

Introduction

The compound (3Z)-3-[2-(2-methoxyphenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple heterocyclic rings and functional groups. It belongs to the class of indole derivatives and thiazole-triazole hybrids, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific details for this compound are not widely documented, similar compounds often require careful selection of starting materials and conditions to achieve the desired structure.

Biological Activities and Potential Applications

Compounds with thiazole and triazole structures are known for their diverse biological activities. These may include:

  • Antimicrobial Properties: Many thiazole and triazole derivatives exhibit antimicrobial activity, making them candidates for drug development against bacterial infections.

  • Anticancer Properties: Some compounds in this class have shown potential as anticancer agents due to their ability to interact with specific cellular targets.

  • Other Biological Activities: These compounds may also exhibit anti-inflammatory, antiviral, or antifungal activities, depending on their specific structural features.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
(3Z)-3-[2-(2-methoxyphenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-oneNot specifiedPropyl substituent instead of 4-methylbenzyl
(3Z)-3-[2-(2-methoxyphenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]-1-allyl-1,3-dihydro-2H-indol-2-oneNot specifiedAllyl substituent instead of 4-methylbenzyl
(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-(2-methoxyphenyl)-thiazolo[3,2-b] triazol-6-oneC26H18N4O3SContains a benzyl group; potentially higher lipophilicity

These compounds share structural similarities but differ in their substituents, which can affect their biological activities and physical properties.

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